

α -Methyl- α -phenylbenzeneacetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,2-Diphenylpropionitrile**

Cat. No.: **B1294319**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methyl-alpha-phenylbenzeneacetonitrile, systematically known as 2,2-diphenylpropanenitrile, is a nitrile compound of significant interest in organic synthesis. Its molecular structure, featuring a quaternary carbon substituted with two phenyl rings, a methyl group, and a nitrile moiety, makes it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics.

Chemical and Physical Properties

2,2-Diphenylpropanenitrile is a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.^[1] The presence of two phenyl groups contributes to its aromaticity and stability.^[1] The nitrile group (-C≡N) is a key functional group that imparts polarity and allows for a variety of chemical transformations, such as hydrolysis to carboxylic acids or reduction to amines.

Physicochemical Data

The key physicochemical properties of 2,2-diphenylpropanenitrile are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₃ N	[1]
Molecular Weight	207.27 g/mol	[1]
CAS Number	5558-67-8	[1]
Appearance	Colorless to pale yellow liquid/solid	[1]
Boiling Point	145 °C at 2 mmHg	
Density	1.109 g/mL	
Refractive Index	1.5720	

Spectral Data

The following tables summarize the key spectral data for 2,2-diphenylpropanenitrile, providing valuable information for its identification and characterization.

Table 2.2.1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.50 - 7.20	m	10H	Aromatic protons (C ₆ H ₅)
2.05	s	3H	Methyl protons (-CH ₃)

Table 2.2.2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
141.5	Quaternary aromatic carbon
129.0	Aromatic CH
128.0	Aromatic CH
126.5	Aromatic CH
123.0	Nitrile carbon (-CN)
48.0	Quaternary aliphatic carbon
28.0	Methyl carbon (-CH ₃)

Table 2.2.3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3060 - 3030	Aromatic C-H stretch
2980 - 2940	Aliphatic C-H stretch
2235	Nitrile (-C≡N) stretch
1600, 1495, 1445	Aromatic C=C stretch

Table 2.2.4: Mass Spectrometry Data

m/z	Interpretation
207	[M] ⁺ (Molecular ion)
192	[M - CH ₃] ⁺
165	[M - C ₂ H ₄ N] ⁺

Experimental Protocols

The most common and efficient method for the synthesis of 2,2-diphenylpropanenitrile is the alkylation of diphenylacetonitrile. A detailed experimental protocol for this synthesis is provided below.

Synthesis of 2,2-Diphenylpropanenitrile via Alkylation of Diphenylacetonitrile

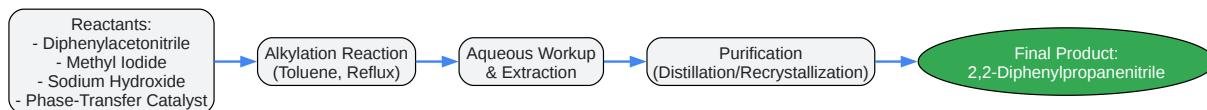
This procedure involves the deprotonation of diphenylacetonitrile to form a carbanion, which then undergoes nucleophilic attack on a methylating agent. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate.

Reagents and Materials:

- Diphenylacetonitrile
- Methyl iodide (CH_3I)
- Sodium hydroxide (NaOH)
- Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
- Toluene or another suitable organic solvent
- Water
- Dichloromethane or diethyl ether for extraction
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylacetonitrile in toluene.
- Addition of Reagents: To the stirred solution, add an aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium bromide.
- Alkylation: Add methyl iodide to the reaction mixture.
- Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add water.
- Extraction: Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization.


Safety Precautions:

- Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.
- Sodium hydroxide is corrosive; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Organic solvents are flammable; avoid open flames.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2,2-diphenylpropanenitrile.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of 2,2-diphenylpropanenitrile.

Mechanism of Action and Biological Activity

As a chemical intermediate, 2,2-diphenylpropanenitrile is not typically investigated for its direct biological activity or mechanism of action in signaling pathways. Its primary role is as a building block in the synthesis of other compounds which may have pharmacological properties.

The toxicity of nitriles, in general, is often associated with the *in vivo* metabolic release of cyanide.^[2] However, the toxicological profile of 2,2-diphenylpropanenitrile has not been extensively studied. General handling precautions for nitrile compounds should be observed, including avoiding inhalation, ingestion, and skin contact.

Conclusion

This technical guide has provided a detailed overview of the key characteristics of alpha-methyl-alpha-phenylbenzeneacetonitrile (2,2-diphenylpropanenitrile). The presented data on its physicochemical properties and spectral characteristics serve as a valuable resource for its identification and quality control. The detailed experimental protocol for its synthesis offers a practical guide for laboratory preparation. While direct biological activity data is scarce, its importance as a synthetic intermediate underscores its relevance in the fields of chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Diphenylpropiononitrile | C15H13N | CID 79677 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [α -Methyl- α -phenylbenzeneacetonitrile: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294319#key-characteristics-of-alpha-methyl-alpha-phenylbenzeneacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com